Cas no 75919-74-3 ( )

structure
Nome del prodotto:
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-N-[7-[(7-amino-2-methylquinolin-4-yl)amino]heptyl]-2-methylquinoline-4,7-diamine
- 4, N(4),N(4')-1,7-heptanediylbis(2-methyl-
- AC1L48FX
- AC1Q2J55
- AG-H-02756
- N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
- NCIMech_000409
- NSC273829
- NSC-273829
- 4, 7-Quinolinediamine, {N4,N4'-1,7-heptanediylbis[2-methyl-}
- 4, N4,N4'-1,7-heptanediylbis[2-methyl-
- 75919-74-3
- BDBM50515989
- 4,7-Quinolinediamine, N4,N4'-1,7-heptanediylbis[2-methyl-
- 4, N(4),N(4')-1,7-heptanediylbis[2-methyl-
- NSC 273829
- CHEMBL1980272
- DTXSID80226842
- CCG-35558
- 4, 7-Quinolinediamine, {N(4),N(4')-1,7-heptanediylbis[2-methyl-}
- N~4~-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
- N4-{7-[(7-AMINO-2-METHYLQUINOLIN-4-YL)AMINO]HEPTYL}-2-METHYLQUINOLINE-4,7-DIAMINE
- 4, 7-Quinolinediamine, N(4),N(4')-1,7-heptanediylbis(2-methyl-
- N4-[7-[(7-amino-2-methyl-4-quinolyl)amino]heptyl]-2-methyl-quinoline-4,7-diamine
- HB9CUU5ZAF
- N,N'-Bis(2-methyl-7-amino-4-quinolinyl)-1,7-heptanediamine
- N4,N4'-1,7-Heptanediylbis[2-methyl-4,7-quinolinediamine]
- NCI60_002231
- PD011637
-
-
- Inchi: InChI=1S/C27H34N6/c1-18-14-24(22-10-8-20(28)16-26(22)32-18)30-12-6-4-3-5-7-13-31-25-15-19(2)33-27-17-21(29)9-11-23(25)27/h8-11,14-17H,3-7,12-13,28-29H2,1-2H3,(H,30,32)(H,31,33)
- Chiave InChI: QZWSSKXXZSJIMA-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=C2C=CC(=CC2=N1)N)NCCCCCCCNC3=C4C=CC(=CC4=NC(=C3)C)N
Proprietà calcolate
- Massa esatta: 442.28482
- Massa monoisotopica: 442.28449511g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 525
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 102Ų
Proprietà sperimentali
- PSA: 101.88
Letteratura correlata
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
75919-74-3 ( ) Prodotti correlati
- 1892255-91-2(1-(2-bromo-3,4-dimethoxyphenyl)-2-(methylamino)ethan-1-one)
- 1087784-57-3(4H-1,2,4-Triazole, 3-chloro-5-cyclopropyl-4-(phenylmethyl)-)
- 897464-74-3(N-(4-fluorophenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide)
- 94341-88-5(1-ethyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile)
- 899973-23-0(5-amino-1-(4-fluorophenyl)methyl-N-(2-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1214374-42-1(4-(4-Methoxy-3-(trifluoromethyl)phenyl)pyridine)
- 923162-74-7(1-Benzyl-3-(3-chloropropanoyl)urea)
- 2097868-47-6(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide)
- 1201194-56-0(2-(5-methyl-2-pyridyl)acetic acid;hydrochloride)
- 1315341-84-4(2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
